molecular formula C13H20N2 B15068962 N-((1-Methylindolin-4-yl)methyl)propan-2-amine

N-((1-Methylindolin-4-yl)methyl)propan-2-amine

Cat. No.: B15068962
M. Wt: 204.31 g/mol
InChI Key: RAMRDGWKILKVAS-UHFFFAOYSA-N
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Description

N-((1-Methylindolin-4-yl)methyl)propan-2-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and synthetic drugs. This compound features an indole ring system, which is a significant heterocyclic structure in medicinal chemistry due to its presence in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Methylindolin-4-yl)methyl)propan-2-amine typically involves the reaction of 1-methylindole with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through a Mannich reaction, forming the desired product. The reaction conditions often include the use of solvents like toluene and catalysts such as tetrabutylammonium iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, may also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-((1-Methylindolin-4-yl)methyl)propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((1-Methylindolin-4-yl)methyl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((1-Methylindolin-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can result in the modulation of enzyme activity, receptor signaling, and gene expression, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-Methylindolin-4-yl)methyl)propan-2-amine is unique due to its specific structural features, which confer distinct biological activities.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

N-[(1-methyl-2,3-dihydroindol-4-yl)methyl]propan-2-amine

InChI

InChI=1S/C13H20N2/c1-10(2)14-9-11-5-4-6-13-12(11)7-8-15(13)3/h4-6,10,14H,7-9H2,1-3H3

InChI Key

RAMRDGWKILKVAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=C2CCN(C2=CC=C1)C

Origin of Product

United States

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